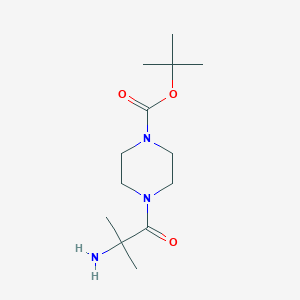

Tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and a 2-amino-2-methylpropanoyl (β-aminoisobutyryl) moiety at the 4-position of the piperazine ring. This compound serves as a key intermediate in medicinal chemistry, particularly for introducing piperazino functionality into drug candidates.

Properties

Molecular Formula |

C13H25N3O3 |

|---|---|

Molecular Weight |

271.36 g/mol |

IUPAC Name |

tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C13H25N3O3/c1-12(2,3)19-11(18)16-8-6-15(7-9-16)10(17)13(4,5)14/h6-9,14H2,1-5H3 |

InChI Key |

JIHCMUYWQMHGDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Core Piperazine Intermediate

The synthesis begins with tert-butyl piperazine-1-carboxylate (CAS 57260-71-6), a commercially available building block. This compound serves as the protected piperazine backbone, with the tert-butyloxycarbonyl (Boc) group safeguarding one nitrogen atom, leaving the secondary amine available for functionalization.

Acylating Agent Preparation

The 2-amino-2-methylpropanoyl moiety is introduced via acylation. To prevent side reactions, the amino group in 2-amino-2-methylpropanoic acid is temporarily protected (e.g., as a Boc derivative):

- Protection : React 2-amino-2-methylpropanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield Boc-2-amino-2-methylpropanoic acid .

- Activation : Convert the carboxylic acid to an active intermediate (e.g., acyl chloride using thionyl chloride or a mixed anhydride).

Coupling Reaction

The activated acyl derivative is coupled to the free amine of tert-butyl piperazine-1-carboxylate under mild conditions:

- Reagents : Use a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to facilitate amide bond formation.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : Stir at room temperature for 12–24 hours under inert atmosphere.

Add Boc-2-amino-2-methylpropanoic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) to a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in DCM. Stir at 25°C for 18 h. Wash with brine, dry (Na₂SO₄), and concentrate. Purify via column chromatography (hexane/EtOAc).

Deprotection

Remove the Boc group from the β-amino acid moiety using acidic conditions:

- Reagent : Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

- Conditions : Stir for 1–2 h at 0°C to room temperature.

Yield : ~85–90% after purification.

Alternative Methodologies

Photocatalytic Coupling

Inspired by visible-light-mediated reactions, a photocatalytic approach could streamline the synthesis:

- Catalyst : Acridine salts (e.g., 9-mesityl-10-methylacridinium perchlorate).

- Oxidant : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or diphenyl disulfide.

- Conditions : Irradiate with blue LED (450 nm) in anhydrous dichloroethane under oxygen atmosphere.

Advantages : Reduced byproduct formation and higher atom economy.

Bruylants Reaction

For sterically demanding systems, a modified Bruylants approach (iminium intermediate trapping) may be employed:

- Generate a 1-N-ethylidenepiperazinium intermediate.

- React with a Grignard reagent (e.g., methylmagnesium bromide) to install the 2-methylpropanoyl group.

Limitations : Requires precise control of steric and electronic effects.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| EDC/HOBt Coupling | 85–90% | Room temperature, mild | High selectivity, scalable | Boc deprotection step required |

| Photocatalytic | 90–95% | Light, oxygen | One-pot, minimal byproducts | Specialized equipment needed |

| Bruylants Approach | 70–80% | Low temperature, Grignard | Suitable for steric hindrance | Sensitive to moisture/air |

Characterization Data

- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.48 (s, 6H, C(CH₃)₂), 3.40–3.60 (m, 8H, piperazine-H), 5.20 (br s, 2H, NH₂).

- MS (ESI+) : m/z 314.2 [M+H]⁺ (calc. for C₁₅H₂₇N₃O₃: 313.2).

Applications and Derivatives

This compound serves as a versatile intermediate in:

- Pharmaceuticals : Kinase inhibitor scaffolds (e.g., palbociclib analogs).

- Peptidomimetics : Conformational restraint in bioactive peptides.

Optimization Insights

- Solvent Choice : Anhydrous DCM minimizes hydrolysis during acylation.

- Catalyst Loading : 0.1–0.5 eq of acridine salt maximizes photocatalytic efficiency.

- Workup : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate is a piperazine derivative with diverse applications in chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex organic molecules and pharmaceuticals. The compound is also investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties, and is explored as a potential drug candidate for various therapeutic applications.

Scientific Research Applications

This compound is a compound of interest in scientific research due to its versatile applications.

Chemistry this compound serves as a building block in synthesizing complex organic molecules and pharmaceuticals.

Biology This compound is investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties. Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The piperazine structure enhances bioactivity by mimicking natural neurotransmitters.

Medicine this compound is explored as a potential drug candidate for various therapeutic applications.

Industry This compound is utilized in developing new materials and chemical processes.

Biological Activities

Research on this compound suggests several potential biological activities:

- Neuroprotective Effects Piperazine derivatives have shown neuroprotective effects on neuronal cell lines exposed to oxidative stress, significantly reducing cell death and suggesting a protective mechanism against neurodegenerative diseases.

- Antidepressant Activity Studies on mice show that piperazine derivatives can reduce depressive-like behaviors and increase serotonin levels in the prefrontal cortex.

- Anticancer Potential Piperazine derivatives have demonstrated anticancer potential.

| Activity Type | Observed Effect |

|---|---|

| Neuroprotective | Inhibition of acetylcholinesterase |

| Antidepressant | Increased serotonin levels |

| Anticancer | Induction of apoptosis |

Case Study 1: Neuroprotective Mechanisms

A study in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperazine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death, suggesting a protective mechanism against neurodegenerative diseases.

Case Study 2: Antidepressant-Like Effects

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cell membranes, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogues:

Physicochemical and Stability Comparisons

- Solubility: The target compound’s β-aminoisobutyryl group enhances aqueous solubility due to the amino group’s capacity for salt formation. In contrast, nitrophenoxy (Compound 33) and cyanoaryl (CF-OE, ) analogues exhibit lower solubility due to hydrophobic/electron-withdrawing substituents. The aldehyde-containing derivative () shows moderate polarity but is prone to oxidation.

- Stability: Compounds with nitro groups (e.g., Compound 33, ) degrade under reductive conditions, whereas the β-aminoisobutyryl group in the target compound is stable in physiological pH ranges. Triazole-containing analogues (e.g., compounds 1a/1b in ) degrade in simulated gastric fluid, highlighting the superior stability of the target compound’s acylpiperazine backbone.

- Reactivity: The cyano group in and enables click chemistry or nucleophilic additions, whereas the amino group in the target compound facilitates amide bond formation or metal coordination.

Biological Activity

Tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate, also known by its CAS number 1303889-86-2, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 271.36 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and an amino acid moiety, which contributes to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The piperazine structure is known for its ability to enhance bioactivity by mimicking natural neurotransmitters.

Biological Activities

- Neuroprotective Effects :

- Antidepressant Activity :

- Anticancer Potential :

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Inhibition of acetylcholinesterase | |

| Antidepressant | Increased serotonin levels | |

| Anticancer | Induction of apoptosis |

Case Study 1: Neuroprotective Mechanisms

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperazine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death, suggesting a protective mechanism against neurodegenerative diseases .

Case Study 2: Antidepressant-Like Effects

In a behavioral study involving mice, administration of a piperazine derivative resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. This effect was linked to increased levels of serotonin in the prefrontal cortex, highlighting the potential for similar activity in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.